1-(1-adamantylacetyl)-4-methylpiperidine
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Description
Adamantane derivatives are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are commercially important in the treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities .
Synthesis Analysis
Adamantane derivatives can be synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids using potassium carbonate in dimethylformamide medium at room temperature .
Molecular Structure Analysis
Adamantane molecules can be described as the fusion of three cyclohexane rings. The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .
Chemical Reactions Analysis
Adamantane derivatives are highly reactive, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Physical and Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor. It is the simplest diamondoid . The physical and chemical properties of “1-(1-adamantylacetyl)-4-methylpiperidine” specifically are not available.
Mechanism of Action
While the mechanism of action for “1-(1-adamantylacetyl)-4-methylpiperidine” specifically is not available, adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Safety and Hazards
Properties
IUPAC Name |
2-(1-adamantyl)-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-13-2-4-19(5-3-13)17(20)12-18-9-14-6-15(10-18)8-16(7-14)11-18/h13-16H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDXZIWHUKTVQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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